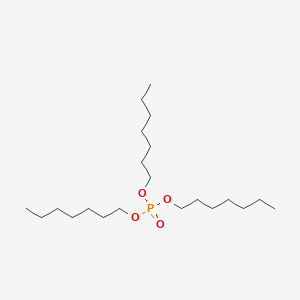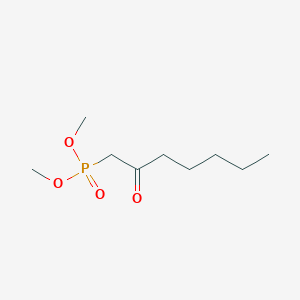
Triheptyl phosphate
Overview
Description
Triheptyl phosphate is an organophosphorus compound with the chemical formula C21H45O4P. It is an ester of phosphoric acid and heptyl alcohol. This compound is known for its use as a plasticizer and a flame retardant. It is a colorless to pale-yellow liquid that is relatively stable and has a high boiling point.
Preparation Methods
Synthetic Routes and Reaction Conditions: Triheptyl phosphate can be synthesized through the esterification of phosphoric acid with heptyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, this compound is produced by reacting phosphorus oxychloride with heptyl alcohol. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through distillation to obtain the pure this compound.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water, leading to the formation of phosphoric acid and heptyl alcohol.
Oxidation: This compound is relatively resistant to oxidation due to the presence of the phosphate group.
Substitution: this compound can participate in substitution reactions where the heptyl groups can be replaced by other alkyl groups.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions of acids or bases can be used to hydrolyze this compound.
Substitution: Alkyl halides or other alkylating agents can be used in substitution reactions.
Major Products Formed:
Hydrolysis: Phosphoric acid and heptyl alcohol.
Substitution: Depending on the substituent, various alkyl phosphates can be formed.
Scientific Research Applications
Triheptyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a plasticizer in the production of polymers and as a flame retardant in various materials.
Biology: this compound is used in the study of enzyme inhibition and as a model compound for studying the behavior of organophosphates in biological systems.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: this compound is used as a solvent and an anti-foaming agent in various industrial processes.
Mechanism of Action
The mechanism by which triheptyl phosphate exerts its effects is primarily through its interaction with biological membranes. The phosphate group allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including enzyme activity and signal transduction pathways. In addition, this compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
Tributyl phosphate: An ester of phosphoric acid and butyl alcohol, commonly used as a plasticizer and a solvent.
Triethyl phosphate: An ester of phosphoric acid and ethyl alcohol, used as a flame retardant and a plasticizer.
Trimethyl phosphate: An ester of phosphoric acid and methyl alcohol, used as a solvent and a plasticizer.
Comparison: Triheptyl phosphate is unique among these compounds due to its longer alkyl chains, which provide it with higher hydrophobicity and a higher boiling point. This makes it more suitable for applications requiring high thermal stability and low volatility. Additionally, the longer alkyl chains can enhance its plasticizing and flame-retardant properties compared to its shorter-chain counterparts.
Properties
IUPAC Name |
triheptyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H45O4P/c1-4-7-10-13-16-19-23-26(22,24-20-17-14-11-8-5-2)25-21-18-15-12-9-6-3/h4-21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSURLQOINUQIIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOP(=O)(OCCCCCCC)OCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H45O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80335387 | |
| Record name | Triheptyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80335387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4621-50-5 | |
| Record name | Triheptyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80335387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Bicyclo[2.2.1]hept-2-ene](/img/structure/B48542.png)
![Dibenzo[b,j]fluoranthene](/img/structure/B48543.png)
![3,4-Dichlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48546.png)
![3-Chlorobicyclo[3.2.1]oct-2-ene](/img/structure/B48547.png)


